molecular formula C16H15NO3S2 B2882860 {[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile CAS No. 72132-67-3

{[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile

Cat. No.: B2882860
CAS No.: 72132-67-3
M. Wt: 333.42
InChI Key: LCQDEWAQDZFVMJ-UHFFFAOYSA-N
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Description

{[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile is an organic compound with a complex structure that includes a methoxybenzenesulfonyl group, a phenylethyl group, and a sulfanylcarbonitrile group

Preparation Methods

The synthesis of {[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the methoxybenzenesulfonyl group: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with an appropriate nucleophile.

    Attachment of the phenylethyl group:

    Formation of the sulfanylcarbonitrile group: This is achieved by reacting the intermediate with a suitable thiol and a cyanide source under controlled conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

{[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying cellular processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of {[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

{[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile can be compared with other similar compounds, such as:

    {[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}amine: This compound has a similar structure but with an amine group instead of a nitrile group.

    {[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}alcohol: This compound has an alcohol group instead of a nitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

[2-(4-methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c1-20-14-7-9-15(10-8-14)22(18,19)11-16(21-12-17)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQDEWAQDZFVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=CC=C2)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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